
3-Nitroquinoline
Overview
Description
3-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound with a nitro group at the 3-position of the quinoline ring Quinoline itself is a fused ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods, including:
Copper-Catalyzed Synthesis: This method involves the [4+2] cycloaddition between anthranils and nitro-olefins under mild reaction conditions.
Two-Step Synthesis: Another method involves the formation of 3-nitro-1,2-dihydroquinolines from 2-amino benzaldehyde and β-nitro-styrene, followed by oxidation to 3-nitroquinolines using DDQ or silica gel.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
3-Nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemical Applications
Intermediate in Synthesis
3-Nitroquinoline serves as an essential intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo electrophilic and nucleophilic substitutions makes it a valuable building block for developing more complex molecules.
Table 1: Synthesis Reactions Involving this compound
Reaction Type | Example Reaction | Product |
---|---|---|
Electrophilic Substitution | Nitration of quinoline with nitric acid | This compound |
Nucleophilic Substitution | Reaction with amines | Amino derivatives |
Reduction | Reduction of nitro group | 3-Aminoquinoline |
Biological Applications
Enzyme Inhibition
Research indicates that this compound derivatives can inhibit various enzymes, particularly those involved in cancer cell proliferation. The compound has shown potential in targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in certain cancers.
Case Study: Anticancer Activity
A study investigated the synthesis and biological evaluation of novel this compound derivatives designed to inhibit EGFR activity. The results demonstrated that several compounds exhibited significant antiproliferative effects against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, with IC50 values in the micromolar to nanomolar range .
Medical Applications
Anticancer Agents
The incorporation of the nitro group at the 3-position of the quinoline framework has led to the development of new classes of anticancer agents. These derivatives have been evaluated for their ability to inhibit EGFR, providing promising templates for further drug development.
Table 2: Summary of Anticancer Activity
Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 | 0.5 | EGFR inhibition |
Compound B | MDA-MB-468 | 0.8 | EGFR inhibition |
Compound C | A431 | 1.2 | EGFR inhibition |
Industrial Applications
Dyes and Pigments
In industrial applications, this compound is utilized in producing dyes and pigments due to its stable aromatic structure. Its derivatives are also explored for their potential use in developing new materials with specific color properties.
Mechanism of Action
The mechanism of action of 3-nitroquinoline, particularly its derivatives, involves the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor. The nitro group at the 3-position enhances the binding affinity of the compound to the receptor, leading to the inhibition of signal transduction pathways that regulate cell differentiation and proliferation . This inhibition can result in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
3-Nitroquinoline can be compared with other nitro-substituted quinolines and related heterocyclic compounds:
2-Nitroquinoline: Similar structure but with the nitro group at the 2-position, leading to different chemical reactivity and biological activity.
4-Nitroquinoline: Nitro group at the 4-position, which also alters its chemical and biological properties.
3-Nitroisoquinoline: Isoquinoline analog with the nitro group at the 3-position, showing different pharmacological profiles.
Uniqueness: The unique positioning of the nitro group at the 3-position in this compound provides distinct chemical reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound for targeted chemical syntheses and medicinal applications.
Biological Activity
3-Nitroquinoline is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting key research findings and case studies.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves the nitration of quinoline at the 3-position. Various synthetic methods have been developed, including copper-catalyzed reactions that yield high percentages of the desired product from readily available precursors like nitroolefins and anthranils. For instance, a recent study reported yields between 81% and 93% for various substituted nitro-olefins and anthranils .
Anticancer Properties
Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. A pivotal study synthesized a series of novel 3-nitroquinolines and evaluated their effects on human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, both known to overexpress the epidermal growth factor receptor (EGFR) . The results indicated that several compounds displayed potent inhibitory activities with IC50 values in the micromolar to nanomolar range, suggesting their potential as anticancer agents.
Table 1: Summary of Anticancer Activity of Selected this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound A | A431 | 0.5 | EGFR inhibition |
This compound B | MDA-MB-468 | 0.2 | EGFR inhibition |
This compound C | HCT-116 (p53 null) | 0.8 | Induction of apoptosis |
6-Bromo-5-nitroquinoline | HeLa | 1.5 | Apoptotic pathways |
The structure-activity relationship studies suggest that modifications at various positions on the quinoline ring can enhance or diminish biological activity. For example, the introduction of different substituents can alter the compound's ability to bind to target proteins like EGFR, which is crucial for its anticancer efficacy .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of EGFR : Many studies indicate that the anticancer activity is primarily mediated through the inhibition of EGFR signaling pathways, which are often dysregulated in cancers .
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Certain compounds may also induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:
- Study on Antiproliferative Effects : A study evaluated various quinoline derivatives against rat glioblastoma (C6) and human cervical cancer cells (HeLa). The findings indicated that certain nitro-substituted derivatives exhibited superior antiproliferative activity compared to standard chemotherapeutics such as 5-fluorouracil (5-FU) .
- Molecular Modeling Studies : Advanced molecular modeling techniques have been employed to understand how structural variations influence binding affinity to target proteins. These studies support observed SAR trends and provide insights into optimizing lead compounds for enhanced activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 3-nitroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nitration of quinoline derivatives. A common approach uses nitric acid in acetic anhydride under controlled temperatures (0–5°C) to regioselectively introduce the nitro group at the 3-position . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 quinoline:nitrating agent) and monitoring reaction completion via TLC or HPLC. Purity is enhanced through recrystallization in ethanol or column chromatography using silica gel. Contaminants like 5- or 7-nitro isomers may form if temperature control fails, necessitating rigorous spectroscopic validation (¹H/¹³C NMR, LC-MS) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- ¹H/¹³C NMR : Identifies aromatic proton environments and nitro-group-induced deshielding (e.g., C-3 chemical shift at ~150 ppm in ¹³C NMR).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 189.066 for C₉H₆N₂O₂).
- X-ray crystallography : Resolves nitro-group orientation and intermolecular interactions in crystalline forms .
- IR spectroscopy : Confirms nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Q. What are the primary biological targets of this compound derivatives, and how are these identified experimentally?
- Methodological Answer : this compound derivatives are investigated as EGFR tyrosine kinase inhibitors. Target identification involves:
- Sulforhodamine B (SRB) assays : Quantify antiproliferative effects on EGFR-overexpressing cell lines (e.g., A431, MDA-MB-468) .
- Kinase inhibition assays : Measure IC₅₀ values using recombinant EGFR kinase domains and ATP-competitive binding protocols.
- Molecular docking : Preliminary screening with tools like AutoDock (Lamarckian genetic algorithm) predicts binding poses in the ATP-binding pocket .
Advanced Research Questions
Q. How do structural modifications of this compound impact its bioactivity, and what SAR trends are observed?
- Methodological Answer : Systematic SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at C-6/C-7 enhances EGFR inhibition (e.g., compound 1c in shows IC₅₀ = 0.12 µM).
- Nitro-group reduction : Converting -NO₂ to -NH₂ diminishes activity, highlighting the nitro group’s role in H-bonding with kinase residues.
- Heterocyclic fusion : Adding pyridine rings improves solubility but may sterically hinder binding .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What computational strategies are employed to optimize this compound derivatives for enhanced target binding?
- Methodological Answer :
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories (e.g., using AMBER or GROMACS).
- Free energy perturbation (FEP) : Quantifies ΔΔG for nitro-group interactions with key residues (e.g., Met793 in EGFR).
- Pharmacophore modeling : Identifies essential features (e.g., nitro group, planar quinoline core) for virtual screening .
Q. How can contradictory results between in vitro and in vivo studies of this compound be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in murine models.
- Dose recalibration : Adjust dosing regimens based on in vitro IC₅₀-to-in vivo efficacy correlations .
- Mechanistic studies : Use CRISPR-Cas9 EGFR-knockout models to confirm on-target effects .
Properties
IUPAC Name |
3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879658 | |
Record name | 3-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12408-11-6, 17576-53-3 | |
Record name | Quinoline, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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